molecular formula C15H21N3O2 B191203 Physostigmine CAS No. 57-47-6

Physostigmine

Cat. No.: B191203
CAS No.: 57-47-6
M. Wt: 275.35 g/mol
InChI Key: PIJVFDBKTWXHHD-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Physostigmine primarily targets acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system. By targeting acetylcholinesterase, this compound indirectly affects both nicotinic and muscarinic receptors , which are the primary receptors for acetylcholine .

Mode of Action

This compound functions as a reversible cholinesterase inhibitor . It inhibits acetylcholinesterase, thereby interfering with the metabolism of acetylcholine . This inhibition leads to an increase in the concentration of acetylcholine at the synapse, resulting in the indirect stimulation of both nicotinic and muscarinic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine at the sites of cholinergic transmission . This results in enhanced cholinergic transmission, affecting various downstream effects related to the functions of acetylcholine in the body.

Pharmacokinetics

This compound is a lipid-soluble compound that is rapidly absorbed through membranes . Its lipid solubility allows it to easily cross the blood-brain barrier, making it effective for central nervous system effects . It has a relatively short half-life, requiring frequent dosing .

Result of Action

The increased concentration of acetylcholine due to the action of this compound leads to various molecular and cellular effects. These include enhanced transmission of acetylcholine signals in the brain and other parts of the nervous system . This compound can reverse both central and peripheral anticholinergic effects, making it useful in treating conditions like glaucoma and anticholinergic toxicity .

Action Environment

Environmental factors can influence the action of this compound. For instance, the response requirement in a given environment can influence the development of tolerance to this compound’s effects . Additionally, certain environmental factors, such as the presence of other substances or conditions in the body, can affect the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine . By interfering with the metabolism of acetylcholine, this compound indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Cellular Effects

This compound affects chemicals in the body that control the signals sent from the nervous system to the muscles to activate muscle movement . It is used to reverse the effects of certain drugs or substances that interfere with this nerve-muscle communication .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of acetylcholinesterase . This enzyme is responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, this compound indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Temporal Effects in Laboratory Settings

Adverse effects associated with the use of this compound were infrequently reported in laboratory settings . Seizures were self-limited or resolved with benzodiazepines, and all patients recovered neurologically intact .

Dosage Effects in Animal Models

In animal studies, the anti-arthritic effect of this compound at 20 mg/kg per oral dose caused a highly significant effect . This effect was decreased as dose concentration decreased .

Metabolic Pathways

This compound is involved in the cholinergic transmission pathway . It inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine, thereby increasing the concentration of acetylcholine at the sites of cholinergic transmission .

Transport and Distribution

This compound is rapidly absorbed through membranes . It can be applied topically to the conjunctiva. It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .

Subcellular Localization

This compound, being a small molecule, can diffuse freely across cell membranes and reach various subcellular compartments. Its primary site of action is the synaptic cleft, where it inhibits the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of physostigmine was achieved by Percy Lavon Julian and Josef Pikl in 1935 . The synthesis involves several steps, starting with the preparation of the key intermediate, (L)-eseroline. The conversion of (L)-eseroline to this compound involves the following steps:

    Formation of (L)-eseroline: This is achieved through the reduction of the corresponding nitro compound.

    Carbamylation: The (L)-eseroline is then carbamylated to form this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the Calabar bean. The beans are harvested, dried, and then subjected to a series of extraction and purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Physostigmine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form eseroline and other oxidation products.

    Reduction: The nitro precursor of this compound is reduced to form (L)-eseroline.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction is typically carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often require strong nucleophiles such as sodium methoxide.

Major Products:

Scientific Research Applications

Physostigmine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Physostigmine is often compared with other cholinesterase inhibitors, including:

This compound’s ability to cross the blood-brain barrier and its reversible inhibition of acetylcholinesterase make it unique among cholinesterase inhibitors .

Properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate
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InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1
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InChI Key

PIJVFDBKTWXHHD-HIFRSBDPSA-N
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Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
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Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
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Molecular Formula

C15H21N3O2
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DSSTOX Substance ID

DTXSID3023471
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Molecular Weight

275.35 g/mol
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Physical Description

Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L
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Mechanism of Action

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse., CHARACTERISTIC PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACETYLCHOLINE BY ACETYLCHOLINESTERASE @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACETYLCHOLINE THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED. /ACETYLCHOLINE/, ... PHYSOSTIGMINE, A TERTIARY AMINE, EXERTS /MINIMAL/ EFFECTS NOT RELATED TO ACETYLCHOLINESTERASE INHIBITION. AT SUFFICIENTLY HIGH DOSAGE, HOWEVER, IT HAS DIRECT BLOCKING ACTION AT AUTONOMIC GANGLIA., In chronic open-angle glaucoma, the exact mechanism by which miotics lower intraocular pressure is not precisely known; however, contraction of the ciliary muscle apparently opens the intratubular spaces and facilitates aqueous humor outflow., Antagonizes action of anticholinergics, which block the post-synaptic receptor sites of acetylcholine, by inhibiting the destruction of acetylcholine by acetylcholinesterase, thereby increasing the concentration of acetylcholine at sites of cholinergic transmission.
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Color/Form

ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals

CAS No.

57-47-6
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Melting Point

221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does physostigmine exert its effects on the nervous system?

A1: this compound acts as a reversible acetylcholinesterase (AChE) inhibitor. [] It binds to and inhibits AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. [, , , , ] This inhibition leads to an accumulation of ACh in the synapse, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , ]

Q2: What are the downstream effects of increased acetylcholine levels due to this compound?

A2: Increased ACh levels due to this compound can produce a range of effects depending on the location and type of cholinergic receptors activated. These effects include:

  • Muscarinic Effects: Stimulation of muscarinic receptors can cause miosis (pupil constriction), increased salivation and sweating, bronchoconstriction, decreased heart rate, and increased gastrointestinal motility. [, , , ]

Q3: Is there a difference in the effects of this compound based on its enantiomer?

A3: Yes, research indicates that (−)-physostigmine is more potent than (+)-physostigmine in protecting against organophosphate toxicity. [] This difference suggests stereospecificity in their interactions with the cholinergic system.

Q4: Does this compound only affect cholinergic transmission?

A4: While primarily known for its cholinergic effects, research suggests that this compound may also influence other neurotransmitter systems. For instance, studies have shown that this compound can modulate gamma-aminobutyric acid (GABA) and dopamine levels in specific brain regions. []

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